Pipobroman
Overview
Description
Pipobroman is an antineoplastic agent primarily used in the treatment of polycythemia vera and essential thrombocythemia . It is a piperazine derivative with a chemical structure similar to many DNA alkylating agents . This compound is known for its ability to disrupt DNA synthesis, leading to cell death .
Mechanism of Action
Target of Action
Pipobroman’s primary target is DNA . It acts as a DNA alkylating agent , which means it introduces alkyl radicals into DNA molecules, preventing their proper functioning .
Mode of Action
The exact mechanism of action of this compound is uncertain. Due to its structural similarity with other dna alkylating agents, it is thought to alkylate dna, leading to the disruption of dna synthesis and eventual cell death .
Biochemical Pathways
Given its mode of action, it likely impacts pathways involving dna replication and cell division .
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract .
Result of Action
The primary result of this compound’s action is the disruption of DNA synthesis, leading to cell death . This makes it an effective antineoplastic agent, particularly against conditions like polycythemia vera and essential thrombocythemia .
Action Environment
The efficacy and safety of this compound have been evaluated in patients with high-risk factors for thrombosis or hemorrhage, such as age over 60 years, history of thrombosis or hemorrhage, and platelets count over 1000 × 10^9/L . Age was found to be a significant risk factor for leukemia and solid tumors . . This suggests that certain environmental factors, such as patient age and health status, can influence the action and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Pipobroman’s role in biochemical reactions is thought to be due to its structural similarity with other DNA alkylating agents . It is believed to alkylate DNA, leading to disruption of DNA synthesis and eventual cell death .
Cellular Effects
This compound has shown clinical activity against polycythemia vera and essential thrombocythemia . The mechanism of action is uncertain, but it is thought to alkylate DNA, disrupting DNA synthesis and leading to cell death .
Molecular Mechanism
Due to its structural similarity with other DNA alkylating agents, it is thought to alkylate DNA, leading to disruption of DNA synthesis and eventual cell death .
Temporal Effects in Laboratory Settings
Long-term control of essential thrombocythaemia (ET) patients who had, at diagnosis, one or more of the following currently known risk factors for thrombosis or haemorrhage (high-risk patients): age > 60 years, history of thrombosis or haemorrhage, platelets > 1000 ́ 109/l has been achieved with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pipobroman is synthesized through the bromination of piperazine derivatives. The process involves the reaction of piperazine with 3-bromopropionyl chloride under controlled conditions to yield 1,4-bis(3-bromopropionyl)piperazine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves stringent quality control measures to maintain consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Pipobroman undergoes several types of chemical reactions, including:
Alkylation: This compound acts as an alkylating agent, introducing alkyl groups into DNA molecules.
Substitution: The bromine atoms in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Alkylation: Common reagents include alkyl halides and bases.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Pipobroman has several scientific research applications, including:
Chemistry: Used as a model compound to study alkylation reactions and DNA interactions.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Primarily used in the treatment of polycythemia vera and essential thrombocythemia.
Industry: Utilized in the development of new antineoplastic agents and therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Chlorambucil: An alkylating agent with similar mechanisms of action.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness of Pipobroman
This compound is unique due to its specific application in treating polycythemia vera and essential thrombocythemia . Its ability to effectively reduce platelet counts and control disease progression with minimal side effects makes it a valuable therapeutic agent .
Properties
IUPAC Name |
3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2N2O2/c11-3-1-9(15)13-5-7-14(8-6-13)10(16)2-4-12/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFOOCLYDNZJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCBr)C(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023485 | |
Record name | Pipobroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pipobroman | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
FREELY SOL IN CHLOROFORM; SOL IN METHANOL & ACETONE; SPARINGLY SOL IN ALC & BENZENE; SLIGHTLY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER, 2.24e+00 g/L | |
Record name | Pipobroman | |
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Record name | PIPOBROMAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pipobroman | |
Source | Human Metabolome Database (HMDB) | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The mechanism of action is uncertain, but due to the structural similarity with other DNA alkylating agents, pipobroman is thought to alkylate DNA leading to disruption of DNA synthesis and eventual cell death., Pipobroman has been classified as a polyfunctional alkylating agent, but its precise mechanism of action is not known. | |
Record name | Pipobroman | |
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Record name | PIPOBROMAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER | |
CAS No. |
54-91-1 | |
Record name | Pipobroman | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pipobroman | |
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Record name | 1-4-Bis-(3-Bromopropionyl) Piperazine | |
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Record name | PIPOBROMAN | |
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Record name | PIPOBROMAN | |
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Record name | Pipobroman | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C, 106-107 °C | |
Record name | Pipobroman | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PIPOBROMAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3249 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pipobroman | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014381 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Although the exact mechanism of action remains to be fully elucidated, 1,4-Bis(3'-bromopropionyl)piperazine is believed to act as an alkylating agent. [] It is proposed to alkylate DNA, disrupting DNA replication and ultimately leading to cell death. []
ANone: Alkylation by 1,4-Bis(3'-bromopropionyl)piperazine can cause various types of DNA damage, including cross-linking of DNA strands, preventing them from separating for replication and transcription. This damage triggers cell cycle arrest and, if severe enough, activates programmed cell death pathways.
ANone: The molecular formula of 1,4-Bis(3'-bromopropionyl)piperazine is C10H16Br2N2O2. Its molecular weight is 356.06 g/mol.
A: Yes, proton nuclear magnetic resonance (PMR) spectroscopy has been used to quantitatively determine 1,4-Bis(3'-bromopropionyl)piperazine content in tablet formulations. [] Deuterated chloroform is a suitable solvent for PMR analysis of this compound. []
ANone: Specific stability data for 1,4-Bis(3'-bromopropionyl)piperazine under various conditions isn't extensively discussed in the provided research.
ANone: The research focuses primarily on the clinical use of 1,4-Bis(3'-bromopropionyl)piperazine, and detailed information about its formulation strategies is limited.
A: 1,4-Bis(3'-bromopropionyl)piperazine is typically administered orally. [] Dosage regimens vary depending on the condition being treated and individual patient response. [, ]
ANone: Details regarding the specific metabolic pathways and excretion routes of 1,4-Bis(3'-bromopropionyl)piperazine are not extensively discussed in the research provided.
A: 1,4-Bis(3'-bromopropionyl)piperazine has been investigated for its efficacy in treating polycythemia vera (PV) [, , , , , , , , , , , , , , ] and essential thrombocythemia (ET). [, , , , , , , , , , , ]
A: Research indicates that 1,4-Bis(3'-bromopropionyl)piperazine can achieve hematologic remission in a high percentage of PV patients. [, , ] One study reported a 92% remission rate in previously untreated patients after a median of 12 weeks. []
ANone: Specific resistance mechanisms to 1,4-Bis(3'-bromopropionyl)piperazine in PV or ET are not extensively discussed in the research provided.
ANone: The provided research does not provide detailed information on cross-resistance patterns between 1,4-Bis(3'-bromopropionyl)piperazine and other drugs.
A: Long-term use of 1,4-Bis(3'-bromopropionyl)piperazine, like other alkylating agents, has been associated with a risk of developing acute myeloid leukemia (AML). [, , , , , , , , ]
A: Research suggests that 1,4-Bis(3'-bromopropionyl)piperazine was used as a treatment option for PV and ET as early as the 1970s. [, ] It was explored as an alternative to radioactive phosphorus (32P) and other alkylating agents, particularly in younger patients. [, ]
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